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Compound of Interest

Compound Name: Dolutegravir Sodium

Cat. No.: B607764

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working on optimizing
Dolutegravir (DTG) dosage in pediatric populations.

Frequently Asked Questions (FAQs) &
Troubleshooting

Q1: What are the approved Dolutegravir formulations for pediatric use and are they
interchangeable?

Al: There are two primary formulations of Dolutegravir for pediatric use: dispersible tablets for
oral suspension and film-coated tablets. It is critical to note that these formulations are not
bioequivalent and cannot be interchanged on a milligram-for-milligram basis due to different
pharmacokinetic profiles.[1][2][3] For instance, a 30 mg dose of dispersible tablets provides
equivalent exposure to a 50 mg film-coated tablet.[1] If a patient switches between
formulations, the dosage must be adjusted according to the specific recommendations for the
new formulation.[3]

Q2: How should the dispersible tablets be administered to ensure accurate dosing?

A2: Dolutegravir dispersible tablets should ideally be dispersed in clean drinking water.[1][4]
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e For 1 to 3 tablets: Disperse completely in 5 mL of water.[2]

e For 4 or more tablets: Disperse in 10 mL of water.[2] The suspension should be swirled until
no lumps remain and administered within 30 minutes of mixing.[2] To ensure the full dose is
taken, the dosing cup should be rinsed with a small amount of water which is then also
administered to the child.[2][5] The dispersible tablets can also be swallowed whole, one at a
time, with water.[2][4] They should not be chewed, cut, or crushed.[2][3]

Q3: We are observing high pharmacokinetic (PK) variability in our study participants. What are

the known factors influencing this?

A3: Higher pharmacokinetic variability has been observed in pediatric populations compared to
adults.[6][7] Key factors influencing Dolutegravir's pharmacokinetics in children include body
weight, age, and the specific formulation used (dispersible vs. film-coated).[7][8] Co-
administration of other medications can also significantly alter DTG concentrations.

Q4: How should we adjust Dolutegravir dosage when co-administering with drugs that induce
or inhibit its metabolism?

A4: Dolutegravir is primarily metabolized by UGT1A1 and to a lesser extent by CYP3A.[9]

¢ Inducers: Co-administration with potent UGT1Al or CYP3A inducers (e.qg., rifampicin,
carbamazepine, efavirenz) can decrease Dolutegravir plasma concentrations, potentially
reducing efficacy.[5][10] In such cases, the standard once-daily Dolutegravir dose should be
administered twice daily.[1][10] This doubled dose should be continued for two weeks after

stopping the enzyme-inducing drug.[10]
« Inhibitors: Drugs that inhibit these enzymes may increase DTG plasma concentrations.[9]

o Antacids/Supplements: Cation-containing products like antacids or supplements with calcium
or iron can reduce Dolutegravir absorption. These should be administered at least 6 hours
before or 2 hours after Dolutegravir.[10]

Q5: What are the target pharmacokinetic parameters for pediatric dosing studies?

A5: The primary goal of pediatric dosing is to achieve Dolutegravir exposures comparable to
those seen in adults receiving a 50 mg once-daily dose.[11][12] Key pharmacokinetic targets,
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based on adult data, include:

e AUC24h (Area Under the Curve over 24 hours): Geometric mean range of 37 to 67 mg*h/L.
[11]

e C24h or Ctrough (Trough concentration at 24 hours): Geometric mean range of 0.77 to 2.26
mg/L.[11] The 90% effective concentration (EC90) target is a trough concentration above
0.32 mg/L.[13]

Q6: A participant in our study is experiencing treatment failure on a Dolutegravir-based
regimen. What is the recommended course of action?

A6: While Dolutegravir has a high genetic barrier to resistance, treatment failure can occur,
often due to suboptimal adherence.[14][15] In cases of confirmed virologic failure, several
factors should be considered:

o Adherence assessment: A thorough evaluation of the patient's adherence is the first step.

o Drug resistance testing: While not always a prerequisite for switching, resistance testing can
provide valuable information, especially for patients with a history of other antiretroviral
exposures.[16]

e Switching Regimens: For patients who do not respond to Dolutegravir, a boosted protease
inhibitor like darunavir/ritonavir (DRV/r) may be the preferred option.[16]

Data Presentation: Dosing and Pharmacokinetics

Table 1: Recommended Once-Daily Dolutegravir Dosing
for Pediatric Patients (INSTI-Naive)
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. Dispersible Tablet Number of 5 mg Film-Coated Tablet
Body Weight
Dose Tablets Dose

3 kg to <6 kg 5mg 1 Not Recommended

6 kg to <10 kg 15mg 3 Not Recommended
10 kg to <14 kg 20 mg 4 Not Recommended
14 kg to <20 kg 25 mg 5 Not Recommended

50 mg (if able to
=20 kg 30 mg 6

swallow)

Data sourced from multiple studies and guidelines.[2][3][9][13] Note: Dosing recommendations
can vary slightly between regulatory agencies (e.g., FDA and EMA) for specific age/weight sub-

groups.[1]

Table 2: Comparative Pharmacokinetic Parameters from
Pediatric Studies
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Geometric Geometric
Study Cohort .
. Formulation Dose Mean AUC24h Mean C24h
(Weight)
(mg*hl/L) (mglL)

Granules-in-
2 to <6 years ] ~0.8 mg/kg 44.7 0.51

suspension

25 mg Film- Lower than adult ~ Lower than adult
14 kg to <20 kg 25 mg

Coated Tablet reference reference

25 mg
14 kg to <20 kg Dispersible 25 mg Adequate Adequate

Tablets

25 mg Film- 0.32 (61% lower
20 kg to <25 kg 25 mg N/A

Coated Tablet than adult)

25 mg Film- 0.39 (54% lower
25 kg to <30 kg 25 mg N/A

Coated Tablet than adult)

35 mg Film- 0.46 (45% lower
30 kg to <40 kg 35mg N/A

Coated Tablet than adult)

50 mg Film- ) )
=20 kg 50 mg Appropriate Appropriate

Coated Tablet

Data compiled from the P1093 and ODYSSEY trials.[11][13][17]

Experimental Protocols

Methodology: Pharmacokinetic Sub-study in a Pediatric

Cohort (Based on the ODYSSEY Trial)

o Participant Selection:

o Enroll HIV-positive children within specified weight bands (e.g., 3 kg to <20 kg).[13]

o Obtain informed consent from parents or legal guardians.
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o Exclusion Criteria: Concurrent illnesses that could affect pharmacokinetics (e.g., severe
diarrhea, vomiting, renal or liver disease), severe malnourishment, and use of concomitant
medications known to have significant drug-drug interactions with Dolutegravir.[13]

Dosing and Administration:

[¢]

Administer once-daily Dolutegravir according to predefined World Health Organization
(WHO) weight bands.[13]

[¢]

For children weighing 3 kg to <20 kg, use 5 mg dispersible tablets.[13]

[¢]

For children weighing =20 kg, the adult 50 mg film-coated tablet can be used.[13]

[e]

Ensure dosing is observed by study personnel at specified visits.
Pharmacokinetic Sampling:
o Conduct intensive 24-hour pharmacokinetic profiling at steady state.[13][17]

o Collect blood samples at pre-dose (0 hours) and at multiple time points post-dose (e.g., 1,
2, 3, 4, 6, and 24 hours after observed intake).[17]

o Process blood samples to separate plasma and store frozen at -70°C or below until
analysis.

Bioanalytical Method:

o Quantify Dolutegravir concentrations in plasma using a validated liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method.

Data Analysis:

o Calculate key pharmacokinetic parameters using non-compartmental analysis, including
AUCO0-24, Cmax, and Ctrough (C24h).

o Compare the geometric mean of pediatric pharmacokinetic parameters to established
adult reference values.[13]
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o Use population pharmacokinetic (PopPK) modeling to characterize drug disposition,
identify sources of variability, and confirm dose appropriateness.[6][12]

o Safety Monitoring:

o At each study visit, perform clinical assessments and measure hematological and
biochemical variables.[13]

o Record and grade all adverse events, with special attention to serious adverse events
(SAEs) and events leading to treatment modification.[13]

Visualizations
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Pediatric Pharmacokinetic Study Workflow

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b607764?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

@n DTG-based@

ACTION: Administer the
standard DTG dose
TWICE DAILY

ACTION: Separate administration ACTION: Maintain standard
(DTG 2h before or 6h after) ONCE DAILY DTG dose

Continue Monitoring

Click to download full resolution via product page

Decision Workflow for DTG Dose Adjustment
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DTG Metabolism and Key Drug Interactions

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. paedsarvdosing.org [paedsarvdosing.org]

2. hivmedicationguide.com [hivmedicationguide.com]

4. viivexchange.com [viivexchange.com]

5. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

3. Dolutegravir Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

© 2025 BenchChem. All rights reserved. 10/12

Tech Support


https://www.benchchem.com/product/b607764?utm_src=pdf-body-img
https://www.benchchem.com/product/b607764?utm_src=pdf-custom-synthesis
https://paedsarvdosing.org/wp-content/uploads/2021/12/DTG.pdf
https://www.hivmedicationguide.com/medicament/dolutegravir-dtg/
https://www.drugs.com/dosage/dolutegravir.html
https://viivexchange.com/content/dam/cf-viiv/viiv-exchange/en_GB/pdf/tivicay-paediatric.pdf
https://clinicalinfo.hiv.gov/sites/default/files/guidelines/documents/pediatric-arv/drug-information-integrase-inhibitors-dolutegravir-pediatric-arv.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

6. Population Pharmacokinetic Modeling of Dolutegravir to Optimize Pediatric Dosing in HIV-
1-Infected Infants, Children, and Adolescents - PubMed [pubmed.ncbi.nim.nih.gov]

7. researchgate.net [researchgate.net]

8. Population Pharmacokinetic Modeling of Dolutegravir to Optimize Pediatric Dosing in HIV-
1-Infected Infants, Children, and Adolescents - UCL Discovery [discovery.ucl.ac.uk]

9. Appendix A: Pediatric Antiretroviral Drug Information - Dolutegravir | NIH
[clinicalinfo.hiv.gov]

10. DOLUTEGRAVIR = DTG oral | MSF Medical Guidelines [medicalguidelines.msf.org]

11. Pharmacokinetics, safety and efficacy of dolutegravir in very young children | HIV i-Base
[i-base.info]

12. Population Pharmacokinetic Modeling of Dolutegravir to Optimize Pediatric Dosing in
HIV-1-Infected Infants, Children, and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

13. Dolutegravir dosing for children with HIV weighing less than 20 kg: pharmacokinetic and
safety substudies nested in the open-label, multicentre, randomised, non-inferiority
ODYSSEY trial - PMC [pmc.ncbi.nlm.nih.gov]

14. gh.bmj.com [gh.bmj.com]

15. Barriers to viral suppression in children aged 9 years or younger on dolutegravir-based
antiretroviral therapy in Malawi, a mixed-methods study - PMC [pmc.ncbi.nlm.nih.gov]

16. hilarispublisher.com [hilarispublisher.com]

17. Simplified dolutegravir dosing for children with HIV weighing 20 kg or more:
pharmacokinetic and safety substudies of the multicentre, randomised ODYSSEY trial -
PubMed [pubmed.nchbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Optimizing Dolutegravir
(DTG) Sodium Dosage in Pediatric Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607764#optimizing-dolutegravir-sodium-dosage-in-
pediatric-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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